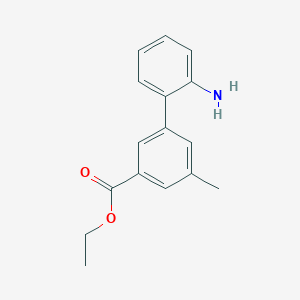
2'-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C16H17NO2 It is a derivative of biphenyl, featuring an amino group at the 2’ position, a methyl group at the 5 position, and an ethyl ester group at the 3-carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the biphenyl structure can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Biphenyl-3-carboxylic acid ethyl ester: Lacks the amino and methyl groups, resulting in different chemical properties and reactivity.
2’-Amino-biphenyl-3-carboxylic acid ethyl ester: Similar structure but without the methyl group, affecting its steric and electronic properties.
5-Methyl-biphenyl-3-carboxylic acid ethyl ester: Lacks the amino group, altering its potential for hydrogen bonding and biological activity.
Uniqueness: 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester is unique due to the presence of both the amino and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 3-(2-aminophenyl)-5-methylbenzoate |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11(2)8-12(10-13)14-6-4-5-7-15(14)17/h4-10H,3,17H2,1-2H3 |
InChI Key |
RVHLCKOCZAYGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)


![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)


